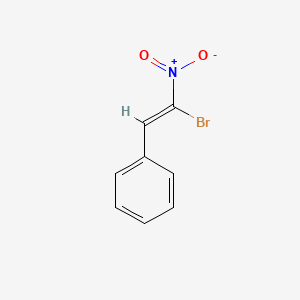

(2-Bromo-2-nitrovinyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-2-bromo-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDNDVDHYMEGNJ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860003 | |

| Record name | [(1Z)-2-Bromo-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-bromo-beta-nitrostyrene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Bromo-beta-nitrostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

130 °F (NTP, 1992) | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.018 at 70.5 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7166-19-0, 18315-81-6 | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromonitrostyrene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018315816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-bromo-2-nitroethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(1Z)-2-Bromo-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromo-2-nitrovinyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMONITROSTYRENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9XA2L7QIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153 to 156 °F (NTP, 1992) | |

| Record name | BETA-BROMO-BETA-NITROSTYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19909 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Contextual Significance of Halonitroalkenes As Versatile Synthetic Intermediates

Halonitroalkenes, the class of compounds to which (2-Bromo-2-nitrovinyl)benzene belongs, are recognized for their remarkable versatility in organic synthesis. rsc.org The combined presence of a halogen and a nitro group on the alkene backbone creates a molecule with multiple reactive sites, capable of participating in a wide array of chemical transformations. These compounds are powerful electrophiles, making them excellent substrates for Michael additions. rsc.orgchemrxiv.org

The rich chemistry of these intermediates allows for their use in various cycloaddition reactions, including [3+2] and [4+2] cycloadditions, to form diverse heterocyclic systems. rsc.orgrsc.orgresearchgate.net For instance, they react with azomethine ylides in copper-catalyzed [3+2] cycloadditions to yield highly substituted pyrrolidines. rsc.orgresearchgate.net The bromo and nitro groups can act as effective leaving groups, facilitating the synthesis of complex structures. researchgate.net This dual reactivity makes bromonitroalkenes valuable precursors for synthesizing a wide range of organic scaffolds, including those found in natural products and biologically active molecules. rsc.org Research over the past two decades has increasingly focused on harnessing the synthetic potential of bromonitroalkenes for creating novel organic transformations. rsc.org

Historical Development and Evolution of Research on β Bromonitrostyrene Analogues

Direct Construction Strategies

Direct synthetic routes to (2-Bromo-2-nitrovinyl)benzene offer streamlined processes, often involving one-pot reactions that enhance efficiency by minimizing intermediate isolation steps.

One-Pot Bromination-Dehydrobromination of Nitrostyrenes

A significant direct method for synthesizing (Z)-(2-Bromo-2-nitrovinyl)benzene involves a one-pot bromination and subsequent dehydrobromination of β-nitrostyrene. uniovi.es In this process, the nitrostyrene is treated with bromine and a base, such as pyridine, in a suitable solvent like cyclohexane, typically under reflux conditions. uniovi.es The reaction proceeds through the initial bromination of the alkene to form a dibromo intermediate, which then undergoes elimination of hydrogen bromide to yield the final gem-bromo nitroalkene. uniovi.es

This method has been shown to produce (Z)-(2-bromo-2-nitrovinyl)benzene with total Z-selectivity, although yields can be moderate. uniovi.es For instance, one study reported isolating the product as a bright yellow solid with a 26% yield. uniovi.es The mechanism involves the nucleophilic attack of the alkene on bromine, forming a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion leads to the vicinal dibromide, which then undergoes an E1cb elimination to furnish the desired product. uniovi.es

Table 1: One-Pot Bromination-Dehydrobromination of β-Nitrostyrene

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| β-Nitrostyrene | Bromine, Pyridine | Cyclohexane | Reflux | (Z)-(2-Bromo-2-nitrovinyl)benzene | 26% | Total Z | uniovi.es |

| Nitroalkene | Bromine, Pyridine | Cyclohexane | Reflux | gem-bromo nitroalkenes | 17%-86% | Total Z | uniovi.es |

Condensation Reactions Utilizing Bromonitromethane Precursors

Another direct approach is the condensation of an aldehyde, such as benzaldehyde (B42025), with a bromonitromethane precursor. uniovi.es This reaction is typically catalyzed by a base. For example, the reaction of benzaldehyde with bromonitromethane in the presence of catalytic amounts of potassium fluoride (B91410) (KF) in refluxing xylene has been reported to yield (Z)-(2-bromo-2-nitrovinyl)benzene directly. uniovi.es This one-pot synthesis, however, can result in low yields, with one study reporting a 32% yield with total Z-selectivity. uniovi.es The lower yield is attributed to the thermodynamically unfavorable elimination of the hydroxyl group from the intermediate alcohol. uniovi.es

Condensation reactions are fundamental in organic chemistry, involving the combination of two molecules to form a larger molecule with the concurrent elimination of a smaller molecule, such as water. ebsco.com In the context of synthesizing this compound, the initial step is a Henry-type reaction between the aldehyde and bromonitromethane to form a β-nitro alcohol intermediate, which then dehydrates to the final product. uniovi.esorganic-chemistry.org

Multistep Synthesis Approaches

Henry Reaction Coupled with Dehydration Protocols

A widely employed multistep strategy for the synthesis of gem-bromo nitroalkenes is the Henry reaction (also known as the nitro-aldol reaction) followed by a separate dehydration step. uniovi.esorganic-chemistry.org The Henry reaction involves the base-catalyzed condensation of a nitroalkane (in this case, bromonitromethane) with a carbonyl compound (an aldehyde or ketone) to form a β-nitro alcohol. uniovi.esorganic-chemistry.org

To facilitate the subsequent dehydration, the hydroxyl group of the Henry adduct is often converted into a better leaving group. uniovi.es A common method involves treating the crude nitro alcohol with methanesulfonyl chloride (MsCl) to form a methanesulfonyl derivative. This intermediate then undergoes an E1cb elimination to provide the desired gem-bromo nitroalkene in excellent yields (87%-92%) and with high Z/E selectivity (e.g., 98/2). uniovi.es

Table 2: Henry Reaction Followed by Dehydration for gem-Bromo Nitroalkene Synthesis

| Aldehyde | Nitroalkane Precursor | Dehydration Protocol | Product | Overall Yield | Z/E Selectivity | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Bromonitromethane | MsCl, base | (Z)-(2-Bromo-2-nitrovinyl)benzene | 87%-92% | 98/2 | uniovi.es |

| Various Aldehydes | Bromonitromethane | Amberlyst 15, Ac₂O | (Z)-α-Bromonitroalkenes | 55%-85% | N/A | thieme-connect.com |

Strategic Functionalization of Pre-existing Vinyl Systems

The synthesis of this compound can also be achieved through the strategic functionalization of pre-existing vinyl systems. While less common for this specific compound, the principle of vinylogy allows for the transmission of electronic effects through conjugated systems, enabling reactions at positions remote from an activating group. nih.gov This can involve, for example, the modification of a substituted styrene (B11656) derivative. However, the more direct methods previously described are generally preferred for the synthesis of this compound.

Green Chemistry and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound and its analogs, this has translated into the exploration of solvent-free conditions and the use of heterogeneous catalysts.

One notable innovation is the use of a fully heterogeneous system for the synthesis of (Z)-α-bromonitroalkenes. thieme-connect.com This approach utilizes a solid-supported base (carbonate on silica) for the initial Henry reaction, which is performed under solvent-free conditions. thieme-connect.com The subsequent dehydration of the crude nitro alcohol is then carried out using a solid acid catalyst, Amberlyst 15, in the presence of acetic anhydride. thieme-connect.com This method not only avoids the use of hazardous solvents but also allows for easy separation and potential recycling of the catalysts, aligning with the principles of green chemistry. thieme-connect.com This procedure has been shown to produce a variety of (Z)-α-bromonitroalkenes in good to excellent yields (55-85%). thieme-connect.com

Another green approach involves the use of silica (B1680970) sol-gel entrapped reagents. For instance, a recyclable brominating agent, silica sol-gel encaged pyridinium (B92312) hydrobromide perbromide, has been developed for the clean bromination of various substrates. researchgate.net This can be coupled with a sol-gel entrapped base for a one-pot bromination and dehydrobromination process, offering a more sustainable alternative to traditional methods. researchgate.net

Metal-Free Reaction Conditions for this compound Synthesis

The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid metal contamination in the final products and reduce environmental impact. rsc.org Several metal-free approaches for the synthesis of nitroolefins have been reported, which can be applied to the synthesis of this compound.

One notable metal-free protocol involves the synthesis of β-nitroolefins from arylidinemalononitriles using a cinchona alkaloid in combination with di-tert-butyldicarbonate-DMAP, which proceeds with high yields and selectivity. rsc.org While this provides a general strategy, more direct methods for the synthesis of this compound have also been developed.

A direct one-pot synthesis of gem-bromo nitroalkenes from an aldehyde and bromonitromethane has been described. For instance, the reaction of benzaldehyde with bromonitromethane in the presence of catalytic amounts of potassium fluoride (KF) in refluxing xylene yields (Z)-(2-bromo-2-nitrovinyl)benzene with total Z selectivity. uniovi.es Another approach involves the bromination/dehydrobromination of β-nitrostyrene. In this method, β-nitrostyrene is treated with bromine and pyridine in cyclohexane to afford (Z)-(2-bromo-2-nitrovinyl)benzene. uniovi.es More recently, a metal-free synthesis of ethyl-3,4-diarylpyrrole-2-carboxylates was reported via a Barton-Zard reaction of nitrostilbene, which is prepared from the bromination of β-nitrostyrene followed by a Suzuki coupling. rsc.org

A plausible reaction mechanism for the metal-free synthesis of β-nitroolefins from arylidinemalononitriles involves the formation of an intermediate that undergoes β-elimination of malononitrile (B47326) to yield the desired nitroolefin stereoselectively. researchgate.net

Table 1: Examples of Metal-Free Synthesis of Nitroolefins

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Arylidinemalononitrile | Nitromethane, Cinchona alkaloid, (Boc)₂O, DMAP | (E)-Nitroolefin | 80-90 | rsc.orgresearchgate.net |

| Benzaldehyde | Bromonitromethane, KF, Xylene | (Z)-(2-Bromo-2-nitrovinyl)benzene | 32 | uniovi.es |

| β-Nitrostyrene | Bromine, Pyridine, Cyclohexane | (Z)-(2-Bromo-2-nitrovinyl)benzene | 26 | uniovi.es |

Aqueous Medium Synthesis for Enhanced Environmental Benignity

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. While the direct synthesis of this compound in a purely aqueous medium is not extensively documented, its application in aqueous reaction systems highlights progress towards environmentally benign syntheses.

For instance, (Z)-(2-bromo-2-nitrovinyl)benzene has been successfully employed in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid in a mixture of toluene, ethanol, and water. uniovi.es The presence of water is noted to enhance the reactivity of the borate (B1201080) species. uniovi.es Furthermore, gold-catalyzed reactions involving indole (B1671886) and (E)-1-(2-nitrovinyl)-2-(phenylethynyl)benzene have been carried out in water, demonstrating the feasibility of using aqueous media for transformations of related nitrovinyl compounds. rsc.org

These examples, while not direct syntheses of the title compound, underscore the compatibility of bromonitroalkenes with aqueous conditions, paving the way for the development of more sustainable synthetic protocols.

Application of Heterogeneous Catalysis in Bromonitroalkene Synthesis

This method involves a two-step sequence starting with the Henry reaction between an aldehyde and bromonitromethane, followed by the dehydration of the resulting crude nitroalcohols. thieme-connect.com The key to the success of this methodology is the use of a heterogeneous catalyst, Amberlyst A-21, for the initial Henry reaction. The subsequent dehydration can also be performed under heterogeneous conditions.

This approach has been successfully applied to the synthesis of a variety of (Z)-α-bromonitroalkenes, including (Z)-(2-bromo-2-nitrovinyl)benzene and its derivatives, with good yields and high diastereoselectivity. thieme-connect.comthieme-connect.com

Table 2: Heterogeneous Synthesis of (Z)-α-Bromonitroalkenes

| Aldehyde | Catalyst | Product | Overall Yield (%) | Reference |

| Benzaldehyde | Amberlyst A-21 | (Z)-(2-Bromo-2-nitrovinyl)benzene | - | thieme-connect.com |

| Cyclohexanecarboxaldehyde | Amberlyst A-21 | (Z)-(2-Bromo-2-nitrovinyl)cyclohexane | - | thieme-connect.comthieme-connect.com |

| 4-Methoxybenzaldehyde | Amberlyst A-21 | (Z)-1-(2-Bromo-2-nitrovinyl)-4-methoxybenzene | - | thieme-connect.com |

| 3-Methoxybenzaldehyde | Amberlyst A-21 | (Z)-1-(2-Bromo-2-nitrovinyl)-3-methoxybenzene | - | thieme-connect.com |

Stereochemical Control in Synthesis

The stereochemistry of the double bond and the potential for chirality in substituted derivatives make stereochemical control a critical aspect of the synthesis of this compound and its analogs.

Diastereoselective Synthesis of (Z)-α-Bromonitroalkenes

The synthesis of α-bromonitroalkenes often leads to the formation of (Z) and (E) isomers. The development of diastereoselective methods to favor one isomer over the other is of great importance. The previously mentioned heterogeneous catalytic method for the synthesis of α-bromonitroalkenes demonstrates high diastereoselectivity, exclusively affording the (Z)-isomer. thieme-connect.comthieme-connect.com

The reaction of various aldehydes with bromonitromethane in the presence of a solid-supported base as a catalyst, followed by dehydration, consistently yields the (Z)-α-bromonitroalkene. thieme-connect.comthieme-connect.com This stereochemical outcome is a significant advantage of this synthetic route. For example, the reaction of benzaldehyde derivatives under these conditions produces the corresponding (Z)-(2-bromo-2-nitrovinyl)benzene analogs in good yields and with excellent diastereoselectivity. thieme-connect.com

Enantioselective Approaches to Chiral this compound Derivatives

This compound and its analogs are valuable substrates in asymmetric synthesis, allowing for the preparation of a wide range of chiral molecules. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions involving these compounds. nih.gov

(Z)-(2-Bromo-2-nitrovinyl)benzene has been utilized in organocatalytic Friedel-Crafts/substitution domino reactions with β-naphthol to produce chiral dihydronaphthofuran and dihydrobenzofuran derivatives with excellent enantiomeric excesses (up to >99% ee). metu.edu.trmetu.edu.tr These reactions are often catalyzed by quinine-based bifunctional organocatalysts. metu.edu.tr

Similarly, enantiomerically enriched 2,3-dihydrofurans have been synthesized through a domino Michael/SN2 reaction of (Z)-α-bromonitroalkenes with 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide. metu.edu.tr This method offers good enantioselectivities (up to 97% ee) and is notable for its short reaction times. metu.edu.tr Furthermore, organocatalytic cascade reactions of (E)-1-bromo-2-(2-nitrovinyl)benzene with 1,3-indandione-derived pronucleophiles have been developed to synthesize chiral tetrahydrofluoren-9-ones. buchler-gmbh.com

These enantioselective transformations highlight the utility of this compound as a key building block in the synthesis of complex, stereochemically defined molecules.

Table 3: Enantioselective Reactions of this compound Derivatives

| Reactant with this compound | Catalyst Type | Product | Enantiomeric Excess (ee) | Reference |

| β-Naphthol | Quinine-based bifunctional organocatalyst | Dihydronaphthofuran | >99% | metu.edu.tr |

| Dimethyl malonate | Quinine (B1679958)/squaramide organocatalyst | 2,3-Dihydrofuran (B140613) | 4% | metu.edu.tr |

| Acetyl acetone | Quinine/squaramide organocatalyst | 2,3-Dihydrofuran | 76% | metu.edu.tr |

| 2-(1-phenylpropylidene)-1H-indene-1,3(2H)-dione | Quinine Derivative | Tetrahydrofluoren-9-one | - | buchler-gmbh.com |

Advanced Reactivity and Mechanistic Transformations of 2 Bromo 2 Nitrovinyl Benzene

Pathways Involving Nucleophilic Additions

The electron-deficient nature of the double bond in (2-bromo-2-nitrovinyl)benzene makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. These initial addition reactions can be followed by subsequent intramolecular cyclizations, leading to the formation of diverse heterocyclic structures.

Michael Addition Reactions of this compound

The Michael addition, or 1,4-conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing systems. wikipedia.org In the case of this compound, the strong electron-withdrawing nitro group renders the β-carbon highly electrophilic and susceptible to attack by various soft nucleophiles.

Common nucleophiles employed in Michael additions with nitroalkenes include stabilized carbanions from β-dicarbonyl compounds (e.g., malonates, β-ketoesters), enamines, and organocuprates. organic-chemistry.org Heteroatomic nucleophiles such as thiols and amines also readily participate in this reaction. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by a base, which generates the active nucleophile. The resulting product is a nitroalkane derivative, which can be a valuable intermediate for further synthetic manipulations.

While specific studies detailing the Michael addition of a wide array of nucleophiles to this compound are not extensively documented in readily available literature, the general reactivity of β-nitrostyrenes provides a strong predictive framework for its behavior. nih.gov For instance, the reaction of β-nitrostyrene with dimethyl malonate in the presence of a base is a classic example of a Michael addition. nih.gov

Table 1: Representative Michael Addition Reactions with Nitroalkenes

| Nucleophile | Michael Acceptor | Catalyst/Base | Product | Reference |

| Dimethyl malonate | β-Nitrostyrene | Base | Dimethyl 2-(2-nitro-1-phenylethyl)malonate | nih.gov |

| Thiophenol | β-Nitrostyrene | Base | 2-(Phenylthio)-1-nitro-1-phenylethane | wikipedia.org |

| Aniline | β-Nitrostyrene | None | N-(2-Nitro-1-phenylethyl)aniline | organic-chemistry.org |

This table presents general examples of Michael additions to β-nitrostyrene as a proxy for the reactivity of this compound.

Subsequent Intramolecular Nucleophilic Cyclization and Ring Formation

The products of Michael additions to this compound can be designed to undergo subsequent intramolecular cyclization, providing a powerful strategy for the synthesis of heterocyclic compounds. This tandem reaction sequence often proceeds in a one-pot fashion, enhancing synthetic efficiency.

A prominent example of this strategy is the synthesis of substituted pyrroles. The reaction of a β-bromo-β-nitrostyrene with an aziridine (B145994) under thermal conditions can lead to the formation of 1,2,4-trisubstituted pyrroles. nih.gov This transformation likely proceeds through an initial Michael-type addition of the aziridine nitrogen to the nitroalkene, followed by ring opening of the aziridine and subsequent intramolecular cyclization and aromatization.

Similarly, the synthesis of furan (B31954) derivatives can be envisioned through a Michael addition-cyclization pathway. While direct examples with this compound are scarce, related methodologies for furan synthesis often involve the intramolecular cyclization of intermediates derived from the addition of nucleophiles to activated alkynes or allenes. chemrxiv.org The general principle of a Michael adduct undergoing an intramolecular cyclization to form a five-membered heterocycle is a well-established synthetic strategy. researchgate.netthepharmajournal.com

Cycloaddition Chemistry

The electron-deficient double bond of this compound also enables its participation in cycloaddition reactions, where it can act as either a dipolarophile in [3+2] cycloadditions or a dienophile in [4+2] cycloadditions. These reactions provide direct routes to five- and six-membered ring systems, respectively.

[3+2] Cycloaddition Reactions of this compound as Dipolarophiles

In [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. organic-chemistry.orguwindsor.ca The electron-withdrawing groups on this compound lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent reaction partner for High Occupied Molecular Orbital (HOMO)-controlled 1,3-dipoles.

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. The reaction of 2-(nitrovinyl)benzenes with sodium azide (B81097) in DMSO has been reported to yield 5-alkyl-4-phenyl-1H-1,2,3-triazoles, demonstrating the utility of this reaction for the synthesis of triazoles. nih.gov This suggests that this compound would react similarly with azides to produce the corresponding bromo-substituted triazole.

The reaction with nitrile oxides would be expected to produce isoxazoles. researchgate.netchemrxiv.org Nitrones, another class of 1,3-dipoles, react with alkenes to form isoxazolidines. organic-chemistry.org The regioselectivity of these cycloadditions is governed by both electronic and steric factors of the reacting partners.

Table 2: Potential [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Expected Product | Heterocycle Formed |

| Azide (R-N₃) | 4-Bromo-5-phenyl-1-R-1,2,3-triazole | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | 4-Bromo-3-R-5-phenylisoxazole | Isoxazole |

| Nitrone (R-CH=N⁺(R')-O⁻) | 4-Bromo-2,3-di-R-5-phenylisoxazolidine | Isoxazolidine |

This table outlines the predicted products from the reaction of this compound with common 1,3-dipoles based on established reactivity patterns.

[4+2] Cycloaddition Reactions of this compound as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to its electron-deficient nature, this compound is expected to function as a dienophile. The reactivity of nitroalkenes as dienophiles in Diels-Alder reactions is well-documented, although they can sometimes be less reactive than their carbonyl-containing counterparts. nih.gov

A study on the reactions of bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonate with anthracene (B1667546) demonstrated that this class of compounds can undergo [4+2] cycloaddition. chemrxiv.org This provides strong evidence that this compound would also react with suitable dienes. Common dienes for Diels-Alder reactions include cyclic dienes like cyclopentadiene (B3395910) and furan, as well as acyclic dienes such as 1,3-butadiene.

The reaction of a related compound, bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonate, with furan has also been investigated, showing that cycloaddition is a viable pathway. wikipedia.org The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding in a syn-addition manner, and the endo product often being favored due to secondary orbital interactions.

Transition Metal-Catalyzed Coupling Reactions

The vinyl bromide functionality in this compound opens up the possibility of its participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds and are cornerstones of modern organic synthesis.

Prominent examples of such reactions include the Suzuki, Heck, and Sonogashira couplings, all of which typically employ a palladium catalyst. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. wikipedia.org The reaction of this compound with an arylboronic acid, for example, would be expected to yield a stilbene (B7821643) derivative. chemrxiv.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org While this compound already contains an alkene, the vinyl bromide itself can act as the halide partner, reacting with another alkene to form a diene or a more complex unsaturated system.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organohalide. wikipedia.org Reacting this compound with a terminal alkyne would lead to the formation of a conjugated enyne.

The success of these coupling reactions would depend on the compatibility of the nitro group with the reaction conditions, as nitro groups can sometimes be reduced by the low-valent palladium catalysts. However, with careful selection of the catalyst, ligands, and reaction conditions, these transformations are often feasible.

Table 3: Potential Transition Metal-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Expected Product Type |

| Suzuki | Arylboronic acid | Stilbene derivative |

| Heck | Alkene | Diene or substituted alkene |

| Sonogashira | Terminal alkyne | Conjugated enyne |

| Stille | Organostannane | Substituted alkene |

This table illustrates the potential applications of this compound in various palladium-catalyzed cross-coupling reactions.

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgwikipedia.org The Suzuki-Miyaura coupling, in particular, is a powerful method that joins an organoboron species with an organohalide. wikipedia.orglibretexts.org In the context of this compound, the vinylic bromide acts as the electrophilic partner.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: youtube.comnobelprize.orglibretexts.org

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide. youtube.comnobelprize.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.comlibretexts.org

This reaction is highly versatile, allowing for the coupling of this compound with a wide range of aryl, heteroaryl, alkenyl, or alkyl boronic acids. A similar transformation has been demonstrated with the analogous compound, (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene, highlighting the utility of this methodology for gem-dihaloalkenes. researchgate.net The reaction efficiently produces substituted nitroalkenes, which are valuable precursors for other functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling with Halonitrovinyl Arenes

| Halonitrovinyl Arene | Boronic Acid Partner (R-B(OH)₂) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (Z)-1-Nitro-1,2-diphenylethene | wikipedia.orglibretexts.org |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | (3-Nitro-1,3-butadien-2-yl)benzene | wikipedia.orglibretexts.org |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | Cyclohexylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | (E/Z)-1-(1-Cyclohexyl-2-fluorovinyl)-4-nitrobenzene | researchgate.net |

| (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene | n-Butylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | (E/Z)-1-(2-Fluorohex-1-en-1-yl)-4-nitrobenzene | researchgate.net |

Nickel- and Copper-Mediated Transformations Involving Bromonitroalkenes

While palladium catalysts are prevalent, nickel and copper complexes offer alternative and sometimes complementary reactivity for cross-coupling reactions. researchgate.net These earth-abundant metals are gaining traction as more economical and sustainable catalysts for forming C-C and C-heteroatom bonds. researchgate.net

Nickel-catalyzed couplings can proceed through mechanisms similar to palladium, involving Ni(0)/Ni(II) catalytic cycles. Copper catalysis, particularly in Ullmann-type reactions, has a long history, and modern protocols have expanded its scope significantly. researchgate.net A convenient protocol for the cross-coupling of vinyl halides with phenols has been achieved using a unique Ni/Cu catalytic system, where nickel is the primary catalyst and copper assists in the transmetalation step. nih.gov This approach provides access to a variety of aryl-vinyl ethers. nih.gov Given that this compound is a vinyl halide, it can be expected to undergo similar transformations. These methods allow for the introduction of functionalities that may be challenging to achieve with palladium catalysis.

Table 2: Potential Ni- and Cu-Mediated Transformations

| Substrate | Coupling Partner | Catalyst System | Potential Product Type | Reference |

|---|---|---|---|---|

| This compound | Phenol | NiCl₂(PCy₃)₂ / CuI, Base | Aryl vinyl ether | nih.gov |

| This compound | Amine (e.g., Aniline) | CuI, Ligand, Base | Enamine | researchgate.net |

| This compound | Thiol (e.g., Thiophenol) | Ni(acac)₂, Ligand, Base | Vinyl thioether | researchgate.net |

Formation of Functionalized Nitroalkenes, Nitrodienes, and Nitroenynes

This compound is an excellent precursor for synthesizing more complex and conjugated nitro-systems. The vinyl bromide can be substituted via cross-coupling reactions to introduce new unsaturated moieties.

Functionalized Nitroalkenes: Heck coupling with various alkenes can introduce new substituents at the bromine-bearing carbon.

Nitrodienes: Suzuki-Miyaura coupling with alkenyl boronic acids or Stille coupling with alkenyl stannanes directly yields conjugated nitrodienes. rsc.org These compounds are valuable building blocks in Diels-Alder reactions and other pericyclic processes.

Nitroenynes: Sonogashira coupling with terminal alkynes, catalyzed by a palladium-copper system, provides a direct route to nitroenynes. These structures are of interest for their electronic properties and as precursors for complex cyclic systems.

A highly efficient, base-free protocol for palladium-catalyzed, copper-activated desulfitative couplings of vinyl β-nitrothioethers has been developed to generate a wide variety of conjugated nitroorganics, demonstrating an alternative pathway to such structures. rsc.org

Table 3: Synthesis of Conjugated Nitro-Systems

| Reaction Type | Coupling Partner | Typical Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Vinylboronic acid | Pd(PPh₃)₄ | Nitrodienes | rsc.org |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Nitroenynes | acs.org |

| Heck | Styrene (B11656) | Pd(OAc)₂ | Functionalized Nitroalkenes | nobelprize.org |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Nitrodienes | libretexts.org |

Cascade, Domino, and Tandem Reaction Sequences

The unique structure of this compound, featuring both an electrophilic double bond and a good leaving group, makes it an ideal substrate for cascade, domino, and tandem reactions. In these processes, multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from simple starting materials.

Organocatalytic Domino Michael-S N 2 Reactions with this compound

This compound can act as a 1,2-bielectrophile. rsc.org This reactivity is exploited in organocatalytic domino reactions with binucleophiles. The sequence is typically initiated by a conjugate addition (Michael reaction) of a nucleophile to the β-carbon of the nitroalkene. This generates an intermediate, often an enolate, which then undergoes a subsequent intramolecular nucleophilic substitution (S N 2) to displace the bromide atom.

This strategy has been successfully employed using 1,3-dicarbonyl compounds as nucleophiles in the presence of chiral organocatalysts, such as quinine-derived squaramides. rsc.org The reaction proceeds through a domino Michael-S N 2 pathway to afford highly functionalized and enantiomerically enriched dihydrofuran derivatives. rsc.org The key advantages of this method include mild reaction conditions and high stereoselectivity, controlled by the chiral catalyst. rsc.org

Table 4: Organocatalytic Domino Michael-S N 2 Reactions

| Nucleophile | Organocatalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Dimethyl malonate | Chiral Squaramide | Functionalized Dihydrofuran | High enantioselectivity, forms C-C and C-O bonds | rsc.org |

| Acetylacetone (B45752) | Chiral Amine | Functionalized Dihydrofuran | Creates quaternary stereocenter | rsc.org |

| 1,3-Cyclohexanedione | Cinchona Alkaloid Derivative | Fused Dihydrofuran | Rapid access to bicyclic systems | rsc.org |

Friedel-Crafts/Substitution Domino Type Reactions Using Bromonitroalkenes

A variation of the domino strategy involves the use of electron-rich aromatic compounds as nucleophiles in a Friedel-Crafts-type reaction. The reaction between (Z)-bromonitroalkenes and naphthols, for instance, can be catalyzed by a chiral organocatalyst. rsc.org The sequence involves an initial Michael or Friedel-Crafts alkylation of the electron-rich naphthol ring onto the β-carbon of the bromonitroalkene. This is followed by an intramolecular S N 2 reaction where the naphthol oxygen displaces the bromide, leading to the formation of dihydroarylfuran derivatives. rsc.org The hydrogen bonding interaction between the chiral catalyst and both substrates is crucial for achieving high stereoselectivity. rsc.org

Complex Heterocycle Formation via Multi-Step Processes

The bielectrophilic nature of this compound makes it a powerful synthon for the construction of diverse and complex heterocyclic frameworks. rsc.org By reacting it with various binucleophiles (containing N, O, S, or C nucleophilic centers), a wide array of heterocycles such as pyrroles, pyrazoles, and bicyclic oximes can be synthesized through cascade reactions. rsc.orgresearchgate.net

For example, the reaction with enaminones can lead to the formation of substituted pyrroles. The reaction likely proceeds via an initial Michael addition of the enamine nitrogen, followed by cyclization and elimination of HBr and the nitro group to form the aromatic pyrrole (B145914) ring. These multi-step, one-pot processes are highly efficient, minimizing waste and purification steps while rapidly assembling complex molecular architectures. researchgate.net

Functional Group Interconversions of the Nitrovinyl Moiety

The nitrovinyl group in this compound is a versatile functional moiety that can undergo a variety of transformations, allowing for the synthesis of diverse molecular architectures. These transformations primarily involve the reduction of the nitro group and oxidation of the vinyl framework.

Reduction of the Nitro Group in this compound Derivatives

The reduction of the nitro group in β-nitrostyrene derivatives, including this compound, is a well-established method for the synthesis of phenethylamines and their analogues. nih.gov This transformation requires the reduction of both the nitro group and the carbon-carbon double bond. Various reducing agents have been employed to achieve this, with the choice of reagent influencing the final product.

One common method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄). This powerful reducing agent can effectively reduce the nitroalkene to the corresponding primary amine. wikipedia.org The reaction proceeds via the reduction of the nitro group to an amino group and the saturation of the double bond.

Another effective system for the reduction of β-nitrostyrenes is a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂). nih.gov This one-pot procedure offers a rapid and efficient route to substituted phenethylamines under mild conditions, avoiding the need for an inert atmosphere. nih.gov The reaction is typically complete within 10 to 30 minutes. nih.gov

In the context of more complex molecular scaffolds, selective reductions can be achieved. For instance, dihydrofuran derivatives synthesized from α-bromonitroalkenes can be converted to pyrroles. This transformation involves a reduction step using zinc powder in acidic conditions. rsc.org

The table below summarizes various reduction methods applicable to this compound and its derivatives.

| Reagent/Catalyst | Product Type | Reaction Conditions | Reference |

| Lithium aluminum hydride (LiAlH₄) | Phenethylamine | Inert atmosphere | wikipedia.org |

| Sodium borohydride (NaBH₄) / Copper(II) chloride (CuCl₂) | Phenethylamine | Mild conditions, 10-30 minutes | nih.gov |

| Zinc powder | Pyrrole (from dihydrofuran intermediate) | Acidic conditions | rsc.org |

| Iron (Fe) in acid (e.g., HCl) | Amine | Acidic media | masterorganicchemistry.com |

| Tin (Sn) in acid (e.g., HCl) | Amine | Acidic media | masterorganicchemistry.comnveo.org |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Amine | - | masterorganicchemistry.com |

Oxidation Pathways of this compound

While reductions of the nitrovinyl group are more commonly reported, oxidative transformations of this compound and related compounds can also be achieved, leading to the formation of carbonyl compounds or other oxidized species.

One notable oxidative pathway involves a silver-catalyzed three-component reaction. In a reaction involving tetrahydrofuran (B95107) (THF), β-bromonitrostyrene, and an alcohol, catalyzed by silver triflate, an oxidative cascade is initiated. The reaction is believed to proceed through a radical mechanism where an initial radical attacks the β-bromonitrostyrene. Subsequent attack by molecular oxygen (O₂) leads to a peroxy radical intermediate. This intermediate then abstracts a hydrogen atom to form a hydroperoxide, which upon cleavage of the O-O bond in the presence of water and an alcohol, can lead to the formation of a carbonyl group. nih.gov

Another example of an oxidative transformation is observed in the reaction of 1-bromo-1-nitroalkenes with 1,3-disubstituted thioureas. The reaction mechanism involves a Michael addition followed by cyclization. The final step to yield the 2-iminothiazoline product is an oxidation step. This reaction is sensitive to the presence of a base and air, highlighting the importance of oxidative conditions for the reaction to proceed. nih.gov

These examples demonstrate that the vinyl moiety of this compound is susceptible to oxidation, which can be harnessed for the synthesis of different classes of compounds.

The table below summarizes key aspects of the oxidative pathways for β-bromonitrostyrenes.

| Reagent/Catalyst | Key Intermediate(s) | Product Type | Reaction Conditions | Reference |

| Silver triflate (AgOTf), O₂ | Peroxy radical, Hydroperoxide | Carbonyl compound | Radical pathway | nih.gov |

| Triethylamine (Et₃N), Air | - | 2-Iminothiazoline | Base-promoted, aerobic | nih.gov |

Strategic Utility of 2 Bromo 2 Nitrovinyl Benzene in Complex Organic Scaffold Construction

Access to Nitrogen-Containing Heterocycles

The electrophilic nature of the carbon-carbon double bond in (2-bromo-2-nitrovinyl)benzene, along with the presence of a good leaving group (bromide), makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Pyrrole (B145914) Ring System Synthesis from this compound

The synthesis of pyrrole derivatives, a core structure in many biologically active molecules, can be efficiently achieved using this compound. One notable method involves a domino reaction with aziridines. This metal- and acid/base-free approach proceeds through the thermal cleavage of the C-C bond in unactivated aziridines to generate azomethine ylides in situ. These ylides then undergo a [3+2] cycloaddition with this compound. The resulting cycloadduct spontaneously eliminates hydrogen bromide and subsequently nitrous acid to afford 1,2,4-trisubstituted pyrroles. rsc.org

Another strategy for pyrrole synthesis involves the reaction of β-bromonitrostyrenes with enaminones in water. ekb.eg Furthermore, iron(III) chloride has been shown to catalyze the addition and cyclization of enamino esters with nitroalkenes, leading to the formation of tetrasubstituted pyrroles. ekb.eg The Barton-Zard reaction, a classic method for pyrrole synthesis, has also been adapted. For instance, the reaction between a nitrostilbene, derived from this compound via Suzuki coupling, and methyl isocyanoacetate yields a 3,4-diarylpyrrole-2-carboxylate. rsc.org

| Reactants | Catalyst/Conditions | Product | Reference |

| This compound, Aziridines | Thermal | 1,2,4-Trisubstituted pyrroles | rsc.org |

| β-Bromonitrostyrenes, Enaminones | Water | Pyrroles | ekb.eg |

| This compound derivative, Enamino esters | FeCl3 | Tetrasubstituted pyrroles | ekb.eg |

| Nitrostilbene, Methyl isocyanoacetate | Barton-Zard Reaction | 3,4-Diarylpyrrole-2-carboxylate | rsc.org |

| (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole, Mesityl oxide | - | 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one | iucr.org |

Other Nitrogenous Heterocyclic Frameworks

Beyond pyrroles, this compound serves as a key intermediate in the synthesis of other important nitrogen-containing heterocycles. For example, it can be used to synthesize pyrazole (B372694) derivatives. The reaction of (Z)-(2-bromo-2-nitrovinyl)benzene with a trifluoromethylsulfonyl-containing reagent in the presence of sodium methoxide (B1231860) yields 5-nitro-4-phenyl-3-((trifluoromethyl)sulfonyl)-1H-pyrazole. fluorine1.ru

Furthermore, a one-pot method has been developed for the synthesis of bicyclic cationic structures containing a 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium core. This process involves the [3+2]-cycloaddition of (2-bromo-2-nitrovinyl)arenes with N,N-cyclic azomethine imines. rsc.orgresearchgate.net The synthesis of enantiopure eight-membered nitrogen heterocycles has also been achieved through a palladium-catalyzed diastereoselective cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines, where related bromo-nitro precursors can be envisioned. rsc.org

Formation of Oxygen-Containing Heterocycles

The reactivity of this compound also extends to the formation of various oxygen-containing heterocyclic systems, which are significant motifs in numerous natural and synthetic compounds.

Dihydrofuran Derivatives Derived from this compound

The synthesis of highly functionalized 2,3-dihydrofurans can be accomplished through the reaction of this compound with 1,3-dicarbonyl compounds. nih.gov For instance, the organocatalytic Michael-SN2 reaction of cyclohexane-1,3-dione with (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene yields a highly functionalized 2,3-dihydrofuran (B140613) derivative. nih.gov This reaction can be catalyzed by chiral catalysts, such as bifunctional squaramides or Ni(II) complexes, to produce enantioenriched dihydrofurans. rsc.org The initial Michael addition is followed by an intramolecular substitution of the bromide, leading to the cyclized product. rsc.org An alternative approach involves a one-pot Michael addition/I2-mediated cyclization of 1,3-dicarbonyl compounds with substituted nitroolefins to afford dihydrofurans with high enantioselectivity and diastereoselectivity. researchgate.net

| Reactants | Catalyst/Conditions | Product | Reference |

| (E)-1-bromo-2-(2-bromo-2-nitrovinyl)benzene, Cyclohexane-1,3-dione | Organocatalyst (thiourea derivative), DIPEA | (2S,3R)-3-(2-bromophenyl)-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one | nih.gov |

| Bromonitroalkenes, β-Dicarbonyl compounds | Chiral Ni(II) catalyst | Enantioenriched dihydrofurans | rsc.org |

| 1,3-Dicarbonyl derivatives, Substituted nitroolefins | Chiral bifunctional organocatalyst, I2 | Dihydrofurans | researchgate.net |

Benzofuran and Related Oxygen Heterocycles

This compound is a valuable precursor for the synthesis of benzofurans. An organocatalytic Friedel-Crafts/substitution domino reaction between (Z)-(2-bromo-2-nitrovinyl)benzene and β-naphthol, using a quinine-based bifunctional organocatalyst, affords dihydronaphthofuran derivatives with high enantiomeric excess. metu.edu.trmetu.edu.tr This methodology has also been extended to the synthesis of dihydrobenzofurans. metu.edu.tr Additionally, the reaction of this compound derivatives with 2-hydroxynaphthalene-1,4-dione in the presence of sodium acetate (B1210297) and a phase-transfer catalyst leads to the formation of 3-phenylnaphtho[2,3-b]furan-4,9-diones. rsc.org

Chromene Scaffolds Utilizing Bromonitroalkene Intermediates

While direct synthesis of chromenes from this compound is less commonly reported, related bromonitroalkenes are key intermediates in the synthesis of various heterocyclic compounds. rsc.org The chemistry of these intermediates suggests their potential utility in constructing chromene scaffolds, which are important structural motifs in many natural products and biologically active molecules.

Synthesis of Carbocyclic and Spirocyclic Architectures via Bromonitroalkenes

Bromonitroalkenes, including this compound, serve as powerful building blocks for the creation of various carbocyclic and spirocyclic systems. rsc.orgresearchgate.net Their reactivity allows them to engage with a range of mono- and bifunctional molecules in reactions that construct these complex scaffolds. nih.gov

One key strategy involves the reaction of bromonitroalkenes with active methylene (B1212753) compounds. For instance, the reaction between 1,3-dicarbonyl compounds and bromonitroalkenes can lead to the formation of carbocyclic frameworks. researchgate.net An organocatalytic [2+1] cycloaddition of dimethyl bromomalonate with nitroalkenes has been shown to produce highly functionalized nitrocyclopropanes. researchgate.net

Cascade reactions represent another efficient route to these architectures. An organocatalytic vinylogous Michael addition/Henry reaction cascade involving 1,3-indandione-derived pronucleophiles and bromonitroalkenes, such as (E)-1-bromo-2-(2-nitrovinyl)benzene, has been utilized to synthesize tetrahydrofluoren-9-ones. buchler-gmbh.com

The construction of spirocycles is also a prominent application. researchgate.net Spirocyclic compounds, which feature two rings connected by a single atom, are prevalent in many biologically active molecules. researchgate.net The unique reactivity of bromonitroalkenes facilitates their incorporation into domino reactions to form spirocyclic systems. For example, an enantioselective domino Michael-Michael reaction of nitroolefins has been developed to create spirocyclopentane oxindoles containing four consecutive stereocenters. acs.org Similarly, the reaction of (E)-1-bromo-3-(2-nitrovinyl)benzene with other reactants in a multi-step, one-pot process can yield complex spirocyclic pyrazolones. rsc.org These reactions underscore the utility of bromonitroalkenes in generating molecular complexity from relatively simple starting materials. rsc.orgnih.gov

Table 1: Examples of Carbocyclic and Spirocyclic Synthesis using Bromonitroalkenes This table is interactive. Click on the headers to sort the data.

| Resulting Scaffold | Key Reactants | Reaction Type | Ref. |

|---|---|---|---|

| Tetrahydrofluoren-9-ones | 2-(1-phenylpropylidene)-1H-indene-1,3(2H)-dione, (E)-1-bromo-2-(2-nitrovinyl)benzene | Cascade (Vinylogous Michael Addition/Henry Reaction) | buchler-gmbh.com |

| Spirocyclopentane Oxindoles | Nitrooxindole, Nitroalkene Ester | Domino Michael-Michael Reaction | acs.org |

| Spirocyclic Pyrazolones | (E)-1-bromo-3-(2-nitrovinyl)benzene, Propionaldehyde, (Z)-4-ferrocenylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Michael Addition / Cyclization | rsc.org |

| Nitrocyclopropanes | Dimethyl bromomalonate, Nitroalkenes | [2+1] Cycloaddition | researchgate.net |

Enantioselective Construction of Chiral Organic Molecules

The electrophilic character of this compound makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of enantioenriched chiral molecules. researchgate.netnih.gov Organocatalysis, in particular, has emerged as a powerful tool for controlling the stereochemical outcome of reactions involving this compound. metu.edu.trmetu.edu.tr

A prominent application is in domino reactions that generate multiple stereocenters in a single, highly controlled process. For instance, the organocatalytic Friedel-Crafts/substitution domino reaction between (Z)-(2-bromo-2-nitrovinyl)benzene and β-naphthol has been developed to produce chiral dihydronaphthofurans with two stereocenters. metu.edu.trmetu.edu.tr Using a novel quinine-based bifunctional organocatalyst, these reactions can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). metu.edu.tr

Similarly, asymmetric domino Michael-SN2 reactions between 1,3-dicarbonyl compounds like acetylacetone (B45752) and (Z)-(2-bromo-2-nitrovinyl)benzene yield chiral dihydrofuran derivatives. metu.edu.tr By screening various bifunctional organocatalysts, such as those based on quinine (B1679958) and squaramide, researchers have optimized conditions to achieve high yields and enantioselectivities up to 97% ee. metu.edu.tr

The construction of more complex chiral scaffolds, such as spirocycles, has also been achieved with high enantiocontrol. The domino Michael-Michael reaction between nitroolefins and 2-nitro-3-arylacrylates, catalyzed by a chiral squaramide-amine catalyst, affords spirocyclopentane oxindoles with four consecutive stereocenters in good yields and with up to 97% ee. acs.org Furthermore, a multi-component reaction involving aldehydes, nitroolefins like (E)-1-bromo-3-(2-nitrovinyl)benzene, and pyrazolones has been used to synthesize highly substituted spirocyclic pyrazolones with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 94% ee). rsc.org These examples highlight the critical role of this compound and its derivatives in modern asymmetric synthesis. nih.gov

Table 2: Enantioselective Reactions Involving this compound and Derivatives This table is interactive. Click on the headers to sort the data.

| Product Type | Reactants | Catalyst Type | Yield | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| Dihydronaphthofurans | (Z)-(2-bromo-2-nitrovinyl)benzene, β-Naphthol | Quinine-based bifunctional organocatalyst | High | Up to >99% | metu.edu.tr |

| Dihydrofurans | (Z)-(2-bromo-2-nitrovinyl)benzene, Acetylacetone | Quinine / t-butyl squaramide organocatalyst | High | Up to 97% | metu.edu.tr |

| Spirocyclopentane Oxindoles | Nitrooxindole, Nitroalkene Ester | Chiral squaramide-amine | Up to 73% | Up to 97% | acs.org |

| Spirocyclic Pyrazolones | (E)-1-bromo-3-(2-nitrovinyl)benzene, Propionaldehyde, Pyrazolone derivative | Diphenylprolinol silyl (B83357) ether | 69% | 94% | rsc.org |

Computational and Theoretical Insights into 2 Bromo 2 Nitrovinyl Benzene Reactivity

Electronic Structure and Molecular Properties Analysis

Theoretical calculations offer a quantitative lens through which the fundamental electronic characteristics of (2-bromo-2-nitrovinyl)benzene can be examined. These properties are the primary determinants of its chemical behavior.

The electronic landscape of this compound is defined by the interplay of the phenyl ring, the vinyl bridge, and the powerful electron-withdrawing nitro group. Molecular orbital (MO) calculations, such as those based on Density Functional Theory (DFT) and semi-empirical methods like AM1, have been instrumental in characterizing this landscape. uchile.clnih.gov

Studies on related β-nitrostyrenes show that the molecule possesses a π-conduction channel that allows for charge transfer from electron-donor substituents on the phenyl ring to the electron-accepting nitro group via the ethylenic bridge. researchgate.netsemanticscholar.org For this compound, the bromine atom and the nitro group profoundly influence the electron distribution. The vinyl system is highly polarized, which is a key factor in its reactivity. rsc.org

Quantum chemistry calculations reveal that compounds with a higher capacity to act in biological systems, such as inhibiting phospholipase A2, tend to have lower energy values for their Highest Occupied Molecular Orbital (HOMO), suggesting the potential formation of charge-transfer complexes with biological targets. nih.gov The topological analysis of the Electron Localization Function (ELF) provides a quantitative characterization of the molecule's chemical regions, confirming the significant polarization of the nitrovinyl group. rsc.org

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | guidechem.com |

| Molecular Weight | 228.04 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | guidechem.comnih.gov |

| Complexity | 192 | guidechem.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

The pronounced electron-withdrawing nature of the nitro and bromo groups renders the carbon-carbon double bond of this compound highly electron-deficient. This makes the compound a potent electrophile, particularly in conjugate addition reactions, where it acts as a Michael acceptor.

Computational studies based on Molecular Electron Density Theory (MEDT) have been employed to identify the most reactive sites. In the context of [3+2] cycloaddition reactions, analyses of para-substituted β-bromo-β-nitrostyrene analogues show that the α-carbon of the nitrovinyl fragment often functions as the strongest electrophilic center. researchgate.net However, in other reactions, it is the β-carbon that is electrophilically activated by the nitro group, making it susceptible to attack by nucleophiles. rsc.orgrsc.org This dual reactivity highlights the nuanced electronic effects within the molecule. The analysis of resonant forms shows a delocalization of positive charge onto the β-carbon, explaining its high electrophilicity and the deshielding observed in ¹³C-NMR spectra.

The distribution of charges, calculated using methods like ELF, confirms the polarization of the Cα-Cβ bond. The β-carbon is significantly electron-deficient and thus highly susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesis. rsc.org

Reaction Mechanism Elucidation via Quantum Chemistry

Quantum chemical calculations are indispensable for mapping the energetic pathways of reactions involving this compound. They allow for the characterization of transient species like transition states and provide a rationale for experimentally observed outcomes.

DFT calculations have been successfully applied to model the mechanisms of reactions such as Michael additions and cycloadditions involving nitrostyrenes. rsc.orgmdpi.com These studies involve locating and characterizing the geometry and energy of the transition states (TS) that connect reactants to products.

For instance, in the [3+2] cycloaddition of β-nitrostyrenes with nitrones, a one-step mechanism is typically identified. rsc.orgrsc.org The activation enthalpies for these reactions are calculated to be relatively low, on the order of 4-5 kcal/mol, indicating a facile process. rsc.org In catalyzed reactions, such as the Michael addition, computational models show that the catalyst lowers the activation energies of the transition states, thereby accelerating the reaction. rsc.org DFT calculations on the intramolecular amination of a related bromo-nitrovinyl derivative to form a cyclized product identified a transition state with an activation energy of 15.46 kcal/mol. rsc.org These energetic profiles provide a quantitative understanding of reaction feasibility and kinetics.

Table 2: Examples of Calculated Activation Energies for Reactions of Nitrostyrenes

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy/Enthalpy | Source |

| [3+2] Cycloaddition | (Z)-β-Nitrostyrene + Nitrone | B3LYP/6-311G(d,p) | 4.4 kcal/mol (Enthalpy) | rsc.org |

| [3+2] Cycloaddition | (E)-β-Nitrostyrene + Nitrone | B3LYP/6-311G(d,p) | 5.0 kcal/mol (Enthalpy) | rsc.org |

| Michael Addition | Pentanal + Nitrostyrene (B7858105) | DFT | Lowered by catalyst | rsc.org |

| Intramolecular Cyclization | 3-nitroquinoline derivative | DFT | 15.46 kcal/mol (Energy) | rsc.org |

One of the most powerful applications of computational chemistry is in explaining and predicting the selectivity of chemical reactions. For this compound and its analogues, DFT and MEDT studies provide clear rationalizations for observed regioselectivity and stereoselectivity.

In [3+2] cycloaddition reactions, the regioselectivity is determined by the interaction between the most electrophilic center on the nitrostyrene and the most nucleophilic center on the reaction partner. researchgate.net Theoretical models correctly predict the formation of specific regioisomers by identifying the lowest energy transition state among all possible pathways. rsc.orgresearchgate.net

Similarly, the stereochemical outcome (e.g., exo/endo selectivity in cycloadditions or syn/anti in Michael additions) is rationalized by comparing the energies of the corresponding diastereomeric transition states. rsc.orgrsc.org Factors such as steric hindrance between substituents in the transition state are shown to be dominant in controlling stereoselectivity. rsc.org In organocatalyzed Michael additions, non-covalent interactions, such as hydrogen bonds between the catalyst and the nitro group of the nitrostyrene in the transition state, are crucial for inducing high enantioselectivity. mdpi.com

The three-dimensional arrangement of atoms, or conformation, can have a profound impact on a molecule's reactivity. For this compound, the geometry of the nitrovinyl group relative to the phenyl ring is particularly important. The molecule can exist as (E) and (Z) isomers. Computational studies show that the (Z)-isomer is significantly higher in energy (by about 6.1 kcal/mol for the parent β-nitrostyrene) than the more stable (E)-isomer. rsc.org This energy difference is attributed to steric hindrance between the phenyl ring and the nitro group in the (Z) configuration, which forces the nitro group out of the plane of the double bond, thereby disrupting π-conjugation and decreasing stability. rsc.org

This loss of planarity directly affects reactivity. The less stable (Z)-isomer has been found to be more reactive in certain [3+2] cycloaddition reactions than its (E)-counterpart. rsc.org Furthermore, conformational analysis of reaction intermediates and transition states is critical for understanding stereoselectivity. researchgate.net DFT studies have shown that the dihedral angle of the nitro group relative to the vinyl plane is influenced by the nature of the substituent on the β-carbon, following the trend H < CH₃ < Br. mdpi.com This conformational constraint plays a key role in how the molecule fits into the active site of a catalyst or enzyme, ultimately dictating the reaction's stereochemical course. mdpi.commdpi.com

Ligand-Catalyst Interaction Studies in Asymmetric Catalysis Involving Bromonitroalkenes

The reactivity of this compound and related bromonitroalkenes in asymmetric catalysis is intricately governed by the non-covalent interactions between the substrate, the nucleophile, and the chiral catalyst. Computational studies, predominantly employing Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of these reactions and understanding the origins of stereoselectivity. These theoretical investigations provide detailed insights into the transition state geometries, interaction energies, and the specific forces that guide the chiral outcome of the reaction.

Bifunctional Organocatalysis: The Role of Hydrogen Bonding and Non-Covalent Interactions

A significant portion of asymmetric transformations involving bromonitroalkenes utilizes bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety. mdpi.comrsc.org These catalysts operate through a cooperative mechanism where different functional groups on the catalyst simultaneously activate both the electrophile (the bromonitroalkene) and the nucleophile. nih.gov

Theoretical studies on the Friedel-Crafts type reaction between a bromonitroalkene and a nucleophile catalyzed by a cinchona-derived squaramide or thiourea catalyst reveal a highly organized transition state. mdpi.comresearchgate.net The catalyst's thiourea or squaramide N-H groups form strong hydrogen bonds with the oxygen atoms of the nitro group on this compound. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Simultaneously, the basic tertiary amine of the cinchona alkaloid framework deprotonates the nucleophile, enhancing its reactivity. mdpi.com

DFT calculations have been instrumental in mapping the potential energy surface of these reactions. For the Michael addition of malonates to nitroolefins catalyzed by a bifunctional thiourea, calculations have identified the carbon-carbon bond formation as the rate-determining and stereoselectivity-determining step. mdpi.com The origin of the enantioselectivity is attributed to the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.

The choice of the DFT functional and basis set is critical for accurately modeling these systems, which are heavily influenced by non-covalent interactions. The M06-2X density functional, often paired with basis sets like 6-31G(d), has been shown to provide reliable results for geometry optimizations and energy calculations in these catalytic systems. mdpi.comchemrxiv.org

Transition Metal Catalysis: Insights into Ni-Catalyzed Reactions

Besides organocatalysis, transition metal complexes are also employed to catalyze asymmetric reactions of bromonitroalkenes. Chiral Ni(II) complexes, for instance, have been used in the asymmetric Michael addition of β-dicarbonyl compounds to bromonitroalkenes. rsc.org

Computational studies on Ni-catalyzed asymmetric reactions provide a contrasting yet complementary picture to organocatalysis. DFT calculations on Ni-catalyzed cross-coupling reactions have been used to elucidate complex catalytic cycles that can involve multiple oxidation states of the metal (e.g., Ni(I)/Ni(II)/Ni(III) or Ni(0)/Ni(II)). semanticscholar.orgnih.gov In these systems, the chiral ligand, often a phosphine (B1218219) or an N-heterocyclic carbene (NHC), coordinates to the nickel center and creates a chiral environment.

For instance, in a Ni-catalyzed enantioconvergent coupling, DFT studies showed that the stereospecific addition of an alkyl radical to a Br–Ni(II)–alkyl species controls the enantioselectivity. semanticscholar.org In another study on a Ni-catalyzed hydrophosphinylation, DFT calculations revealed that the alkene moiety of the substrate coordinates with the Ni catalyst in the transition state, an interaction crucial for determining reactivity and enantioselectivity. nih.govrsc.org The energy difference between the diastereomeric transition states was calculated to be 3.0 kcal/mol, corresponding to a predicted ee of 99%, which matched experimental observations. nih.gov

These computational models help identify key ligand-substrate interactions, such as steric repulsion and stabilizing electronic interactions, that dictate the stereochemical outcome. pku.edu.cn

Comparative Analysis of Catalyst-Ligand Systems